molecular formula C23H29N3O2 B5398419 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one

Cat. No. B5398419
M. Wt: 379.5 g/mol
InChI Key: SLRPIJOPTFRARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of benzodiazepine receptor antagonists and has been found to have potential applications in various fields of research.

Mechanism of Action

4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. It binds to the receptor with high affinity, preventing the binding of benzodiazepines and other agonists. This results in the inhibition of the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is believed to be responsible for its anti-anxiety effects. 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 has also been found to have anticonvulsant properties, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 has several advantages for lab experiments. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which makes it a useful tool to study the role of the benzodiazepine receptor in various physiological and pathological conditions. 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 is also readily available and relatively inexpensive.
However, there are also some limitations to the use of 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 in lab experiments. It has low water solubility, which can make it difficult to dissolve in aqueous solutions. 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 also has a short half-life, which can make it difficult to maintain a stable concentration in vitro.

Future Directions

There are several future directions for the use of 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 in scientific research. One potential application is in the study of alcoholism and addiction. 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 has been shown to reduce alcohol consumption in rats, suggesting that it may have potential as a treatment for alcohol addiction.
Another potential application is in the study of anxiety and depression. 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 has been found to have anti-anxiety effects, and there is evidence to suggest that it may also have antidepressant properties.
Overall, 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 is a valuable tool for scientific research, with potential applications in various fields. Its unique properties make it a useful tool to study the benzodiazepine receptor and its role in various physiological and pathological conditions.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 2-propylisonicotinic acid with benzyl chloroformate in the presence of triethylamine to form the benzyl ester. This ester is then reacted with ethyl diazoacetate in the presence of copper powder to form the corresponding diazepinone.

Scientific Research Applications

4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 has been extensively used in scientific research as a tool to study the benzodiazepine receptor. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines. 4-benzyl-3-ethyl-1-(2-propylisonicotinoyl)-1,4-diazepan-5-one 15-4513 has been used to study the role of the benzodiazepine receptor in various physiological and pathological conditions, such as anxiety, epilepsy, and alcoholism.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(2-propylpyridine-4-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-8-20-15-19(11-13-24-20)23(28)25-14-12-22(27)26(21(4-2)17-25)16-18-9-6-5-7-10-18/h5-7,9-11,13,15,21H,3-4,8,12,14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRPIJOPTFRARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C(=O)N2CCC(=O)N(C(C2)CC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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